Superior Biliary Excretion Over Cephalexin
In a controlled human study directly comparing pivcephalexin (pivalexin) and cephalexin, the prodrug exhibited significantly greater excretion of the active cephalexin moiety into bile and superior fixation in the gallbladder [1]. This differentiation is critical for targeting hepatobiliary infections where high local antibiotic concentrations are required for efficacy [2].
| Evidence Dimension | Excretion of active cephalexin in bile and gallbladder fixation |
|---|---|
| Target Compound Data | Greater excretion of cephalexin in bile; satisfactory fixation in the gallbladder |
| Comparator Or Baseline | Cephalexin (parent compound) at equivalent oral dose |
| Quantified Difference | Qualitatively greater biliary excretion; precise fold-difference not specified in available abstract but explicitly stated as 'greater' and 'satisfactory' compared to cephalexin |
| Conditions | Human subjects; single oral dose administration; bile and gallbladder tissue sampling |
Why This Matters
This evidence supports the selection of pivcephalexin over cephalexin in research models of biliary tract infections or for applications requiring enhanced hepatobiliary drug delivery.
- [1] Vittorini C, Vacca U, Foresta P, Corsi M, Longo P. Controlled assessment of the concentrations of a new cephalosporin in bile and gallbladder. Arzneimittel-Forschung. 1981;31(7):1163-5. View Source
- [2] CureHunter. Controlled assessment of the concentrations of a new cephalosporin in bile and gallbladder. PMID: 7196766. View Source
